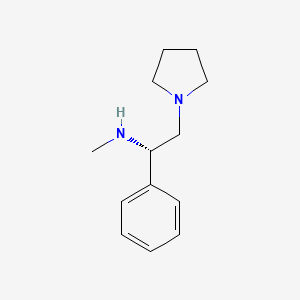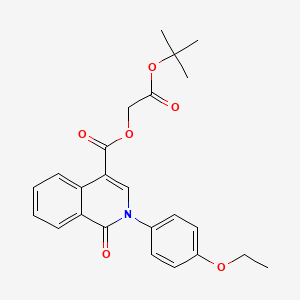
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several heterocyclic structures, including a triazole ring, an oxadiazole moiety, and a thiophene group. These heterocycles are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and agrochemicals.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the reaction of 1,3,4-oxadiazoles with primary amines has been shown to yield substituted triazoles. Specifically, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions produced 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in moderate to good yields . Although the compound does not contain trifluoromethyl groups, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar geometry around the oxadiazole and triazole rings due to the conjugation of the π-electrons. The presence of the thiophene ring could introduce some steric hindrance and influence the electronic distribution within the molecule. The X-ray crystallography of related compounds, such as the monoadduct-methanol complexes of triazoles, provides insights into the potential hydrogen bonding and molecular packing that could be expected for the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the oxadiazole and triazole rings. These rings are known to participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The amine group attached to the triazole ring could serve as a nucleophile in reactions with electrophiles, potentially leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings could result in a compound with significant aromatic character, affecting its solubility and reactivity. The electron-withdrawing or electron-donating nature of the substituents on the rings would further influence these properties. The synthesis of related oxadiazoles has been reported, where the oxazole ring was functionalized to yield substituted oxadiazoles . This suggests that the compound could also be modified to tune its physical and chemical properties for specific applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Synthesis Techniques : This compound can be synthesized through multiple steps, involving reactions with various aromatic acids, hydrazine hydrate, and aromatic aldehydes. The synthesis process is characterized using IR, 1HNMR, mass spectral data, and elemental analysis, ensuring the purity of the compounds (Noubade et al., 2009).
Biological Activity
- Antimicrobial Activities : Some derivatives of this compound have shown potential as antimicrobial agents. Various synthesis methods have been explored to enhance these properties, with certain derivatives displaying moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Applications in Energetic Materials
- Heat of Detonation and Energetic Salts : This compound has been utilized in the synthesis of bi-heterocyclic skeletons with high heats of formation (HOF) and corresponding energetic salts. These salts have shown considerable heat of detonation data, making them comparable to known high explosives like RDX (Cao et al., 2020).
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-9-5-6-11(10(2)8-9)22-14(17)13(19-21-22)16-18-15(20-23-16)12-4-3-7-24-12/h3-8H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZEZXDFBKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

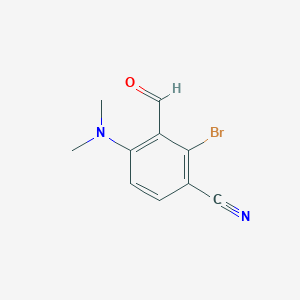
![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)

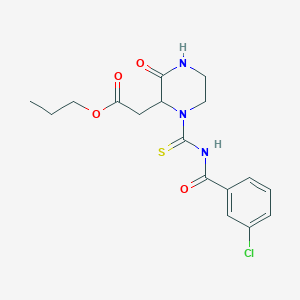
![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)
![2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3004373.png)

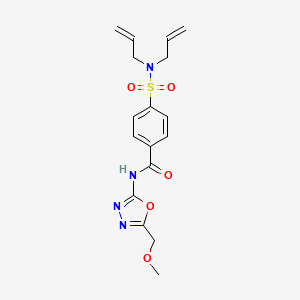
![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)
![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)
